molecular formula C6H8N2O B13960898 3-Piperidinecarbonitrile, 6-oxo- CAS No. 22584-95-8

3-Piperidinecarbonitrile, 6-oxo-

Katalognummer: B13960898
CAS-Nummer: 22584-95-8
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: FXTGTOXQIWOZCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxopiperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2O It features a piperidine ring with a ketone group at the 6-position and a nitrile group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-oxopiperidine-3-carbonitrile involves the Castagnoli-Cushman reaction. This reaction typically involves the condensation of cyclic anhydrides, amines, and aldehydes. For instance, the reaction of cyclic anhydrides with amines and aldehydes in a one-pot synthesis can yield 6-oxopiperidine-3-carbonitrile with high yields and diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for 6-oxopiperidine-3-carbonitrile are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Primary amines.

    Substitution: Ketones and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Oxopiperidine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-oxopiperidine-3-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Oxopiperidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

22584-95-8

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

6-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-2,4H2,(H,8,9)

InChI-Schlüssel

FXTGTOXQIWOZCB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NCC1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.